molecular formula C12H10N6O2 B3908693 8-imino-N-methyl-5-nitro-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6,9,11,13-hexaen-6-amine

8-imino-N-methyl-5-nitro-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6,9,11,13-hexaen-6-amine

Cat. No.: B3908693
M. Wt: 270.25 g/mol
InChI Key: WGSIQQYDYGTEAY-UHFFFAOYSA-N
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Description

8-imino-N-methyl-5-nitro-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6,9,11,13-hexaen-6-amine is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by its tricyclic framework, which includes nitrogen atoms and nitro groups, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-imino-N-methyl-5-nitro-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6,9,11,13-hexaen-6-amine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a nitro-substituted aromatic amine with a triazine derivative can lead to the formation of the desired tricyclic structure. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, would be essential to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

8-imino-N-methyl-5-nitro-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6,9,11,13-hexaen-6-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions or using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

8-imino-N-methyl-5-nitro-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6,9,11,13-hexaen-6-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Its potential biological activity suggests applications in the development of pharmaceuticals, particularly as antimicrobial or anticancer agents.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 8-imino-N-methyl-5-nitro-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6,9,11,13-hexaen-6-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the tricyclic structure can intercalate with DNA or proteins, disrupting their normal function. These interactions can lead to various biological effects, including inhibition of cell growth or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole and its derivatives share some structural similarities and biological activities.

    Imidazole Derivatives: These compounds also contain nitrogen atoms in a heterocyclic ring and exhibit similar chemical reactivity.

    Triazine Derivatives: Structurally related compounds that are used in various chemical and biological applications.

Uniqueness

What sets 8-imino-N-methyl-5-nitro-1,3,9-triazatricyclo[84002,7]tetradeca-2,4,6,9,11,13-hexaen-6-amine apart is its unique tricyclic structure, which provides distinct chemical and biological properties not found in simpler heterocycles

Properties

IUPAC Name

8-imino-N-methyl-5-nitro-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6,9,11,13-hexaen-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O2/c1-14-10-7(18(19)20)6-15-12-9(10)11(13)16-8-4-2-3-5-17(8)12/h2-6,13H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGSIQQYDYGTEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C2C(=N)N=C3C=CC=CN3C2=NC=C1[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-imino-N-methyl-5-nitro-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6,9,11,13-hexaen-6-amine
Reactant of Route 2
Reactant of Route 2
8-imino-N-methyl-5-nitro-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6,9,11,13-hexaen-6-amine
Reactant of Route 3
8-imino-N-methyl-5-nitro-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6,9,11,13-hexaen-6-amine
Reactant of Route 4
Reactant of Route 4
8-imino-N-methyl-5-nitro-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6,9,11,13-hexaen-6-amine
Reactant of Route 5
Reactant of Route 5
8-imino-N-methyl-5-nitro-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6,9,11,13-hexaen-6-amine
Reactant of Route 6
Reactant of Route 6
8-imino-N-methyl-5-nitro-1,3,9-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6,9,11,13-hexaen-6-amine

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